molecular formula C25H29N3O3 B299409 N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B299409
分子量: 419.5 g/mol
InChI 键: SIZZIKHDPPBPCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CXCR4 antagonist, is a chemical compound that has gained significant attention in scientific research. CXCR4 antagonist is a small molecule that binds to the CXCR4 receptor, which is a chemokine receptor that plays a crucial role in cell migration, immune response, and cancer metastasis.

作用机制

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist binds to the this compound receptor and inhibits the interaction between this compound and its ligand, CXCL12. CXCL12 is a chemokine that plays a crucial role in cell migration and immune response. This compound is overexpressed in many types of cancer cells and plays a crucial role in cancer metastasis. By blocking the interaction between this compound and CXCL12, this compound antagonist inhibits cancer cell migration and invasion, thereby preventing cancer metastasis. This compound antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the this compound-mediated drug resistance.
Biochemical and Physiological Effects
This compound antagonist has been shown to have several biochemical and physiological effects. This compound antagonist inhibits cancer cell migration and invasion by blocking the this compound-mediated signaling pathway. This compound antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the this compound-mediated drug resistance. This compound antagonist has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound antagonist has also been shown to enhance angiogenesis, which is the process of new blood vessel formation, by promoting the migration and proliferation of endothelial cells.

实验室实验的优点和局限性

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has several advantages for lab experiments. This compound antagonist is a small molecule that is easy to synthesize and purify. This compound antagonist has high selectivity and affinity for the this compound receptor, which makes it an ideal tool for studying the this compound-mediated signaling pathway. This compound antagonist has also been used as a probe for imaging this compound expression in vivo. However, this compound antagonist has some limitations for lab experiments. This compound antagonist is not stable in aqueous solutions and requires the addition of organic solvents for stability. This compound antagonist also has poor solubility in water, which limits its use in in vivo studies.

未来方向

For N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist research include the development of more potent and selective this compound antagonists, the optimization of the synthesis method for large-scale production, and the evaluation of this compound antagonist in combination with other therapeutic agents. This compound antagonist has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, and future research in this area is warranted.

合成方法

The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist involves several steps that require expertise in organic chemistry. The first step involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) to form Boc-cyclohexylamine. The second step is the reaction of Boc-cyclohexylamine with 2-aminobenzoic acid to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid. The third step is the coupling of N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid with 4-methylphenyl isocyanide to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves the oxidation of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide to form this compound, which is this compound antagonist.

科学研究应用

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been extensively studied in scientific research due to its potential therapeutic applications. This compound antagonist has been shown to inhibit cancer metastasis by blocking the interaction between this compound and its ligand, CXCL12. This compound antagonist has also been shown to enhance the efficacy of chemotherapy by sensitizing cancer cells to chemotherapy drugs. In addition, this compound antagonist has been studied for its potential use in the treatment of HIV/AIDS, autoimmune diseases, and cardiovascular diseases.

属性

分子式

C25H29N3O3

分子量

419.5 g/mol

IUPAC 名称

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-17-11-13-20(14-12-17)28-16-18(15-23(28)29)24(30)27-22-10-6-5-9-21(22)25(31)26-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-16H2,1H3,(H,26,31)(H,27,30)

InChI 键

SIZZIKHDPPBPCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

规范 SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。